molecular formula C19H21N3S B15117358 2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine

2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B15117358
M. Wt: 323.5 g/mol
InChI Key: KGWJMNIQPNCDCM-UHFFFAOYSA-N
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Description

2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a piperidine ring, and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.

Mechanism of Action

The mechanism of action of 2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

2-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C19H21N3S/c1-14-4-6-17(23-14)13-22-11-8-15(9-12-22)18-7-5-16-3-2-10-20-19(16)21-18/h2-7,10,15H,8-9,11-13H2,1H3

InChI Key

KGWJMNIQPNCDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CN2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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